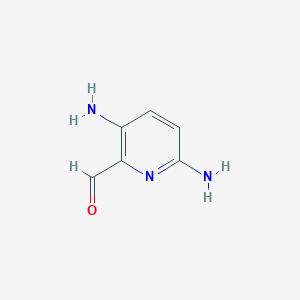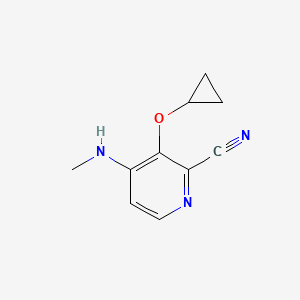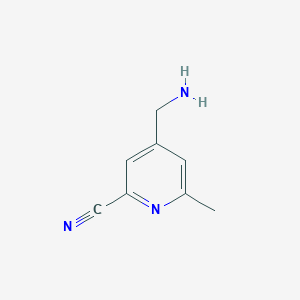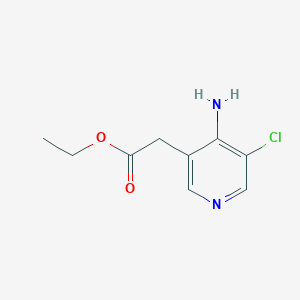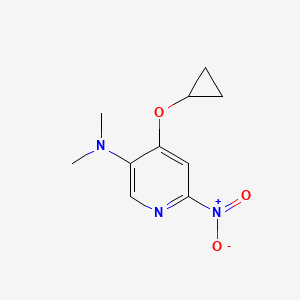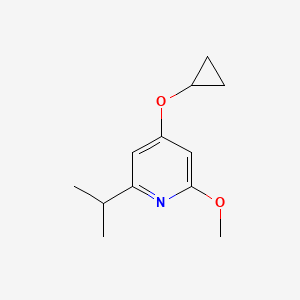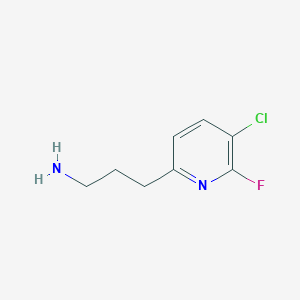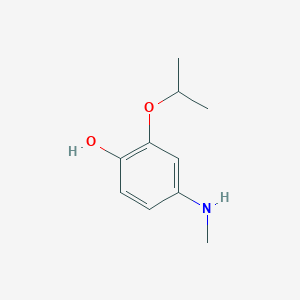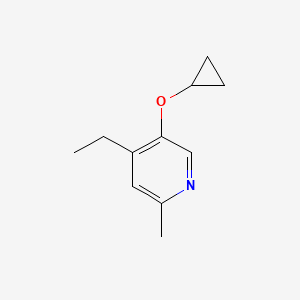
5-Cyclopropoxy-4-ethyl-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-ethyl-2-methylpyridine is an organic compound with the molecular formula C11H15NO and a molar mass of 177.24 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropoxy group attached to a pyridine ring. It is used in various scientific research applications and industrial processes.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-4-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes with ammonia in the presence of a catalyst. For example, the Chichibabin reaction, which involves the condensation of acetaldehyde and ammonia, can be used to produce similar pyridine derivatives . Industrial production methods often involve the use of paraldehyde and aqueous ammonia in the presence of a catalyst at high temperatures and pressures .
Análisis De Reacciones Químicas
5-Cyclopropoxy-4-ethyl-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas for reduction. For instance, oxidation of similar compounds like 5-ethyl-2-methylpyridine with nitric acid can yield nicotinic acid . Substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used as an intermediate in the synthesis of nicotinic acid and nicotinamide, which are forms of vitamin B3 . Additionally, it is applied in the production of resins and other industrial chemicals. In the field of medicine, pyridine derivatives are often explored for their potential therapeutic properties, including their use as building blocks for pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-ethyl-2-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo protonation, forming a positively charged pyridine cation, which can interact with various enzymes and receptors . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
5-Cyclopropoxy-4-ethyl-2-methylpyridine can be compared with other similar compounds, such as 5-ethyl-2-methylpyridine and 2-methyl-5-vinylpyridine . These compounds share a pyridine ring structure but differ in their substituents, which can affect their chemical reactivity and applications. For example, 5-ethyl-2-methylpyridine is used as a precursor to nicotinic acid, while 2-methyl-5-vinylpyridine is used in the production of resins .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-8(2)12-7-11(9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
Clave InChI |
ZQTRDAQFHDAMGQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC(=C1)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



